molecular formula C41H54O6 B15587519 Guttiferone G

Guttiferone G

货号: B15587519
分子量: 642.9 g/mol
InChI 键: WVVJNGUTZLKXSY-FFNRHCHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Guttiferone G has been reported in Garcinia macrophylla with data available.
structure in first source

属性

分子式

C41H54O6

分子量

642.9 g/mol

IUPAC 名称

(1R,5R,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,5,6-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C41H54O6/c1-25(2)11-10-12-29(9)14-15-31-24-40(21-19-27(5)6)37(45)35(36(44)30-16-18-33(42)34(43)23-30)38(46)41(39(40)47,22-20-28(7)8)32(31)17-13-26(3)4/h11,13-14,16,18-20,23,31-32,42-44H,10,12,15,17,21-22,24H2,1-9H3/b29-14+,36-35?/t31-,32+,40-,41+/m1/s1

InChI 键

WVVJNGUTZLKXSY-FFNRHCHASA-N

产品来源

United States

Foundational & Exploratory

Guttiferone G as a Dual Inhibitor of SIRT1 and SIRT2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guttiferone G, a polycyclic polyprenylated acylphloroglucinol, has been identified as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), two critical NAD+-dependent deacetylases implicated in a myriad of cellular processes including gene expression, cell cycle regulation, and metabolism. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows. The inhibitory activity of this compound against both SIRT1 and SIRT2 positions it as a valuable chemical probe for studying the biological functions of these sirtuins and as a potential lead compound in the development of therapeutics for diseases such as cancer and neurodegenerative disorders.

Introduction

Sirtuins are a family of class III histone deacetylases (HDACs) that play crucial roles in cellular regulation through the deacetylation of histone and non-histone protein substrates. SIRT1, primarily a nuclear protein, is a key regulator of metabolic pathways, DNA repair, and inflammation, with well-known substrates including p53 and NF-κB. SIRT2 is predominantly cytoplasmic and is involved in the regulation of mitosis and cytoskeletal dynamics, with α-tubulin being a major substrate. The dysregulation of SIRT1 and SIRT2 activity has been linked to various pathologies, making them attractive targets for therapeutic intervention.

This compound belongs to the guttiferone family of natural products, which have demonstrated a range of biological activities.[1] Its inhibitory action on SIRT1 and SIRT2 suggests its potential to modulate critical cellular signaling pathways. This document aims to provide an in-depth technical resource on the inhibitory mechanism of this compound against these two sirtuins.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human SIRT1 and SIRT2 has been determined using radioactivity-based deacetylation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeThis compound IC50 (µM)Assay MethodReference
Human SIRT19Radioactivity-based deacetylation assay[1]
Human SIRT222Radioactivity-based deacetylation assay[1]

Table 1: Inhibitory potency of this compound against SIRT1 and SIRT2.

Mechanism of Action

While detailed kinetic studies specifically for this compound are not extensively published, research on analogous compounds and the general mechanism of sirtuin inhibition provide valuable insights. A study on the related compound, Guttiferone A, suggested a non-competitive mode of inhibition against other enzymes, which may indicate a similar mechanism for this compound against sirtuins.[2] This would imply that this compound may not directly compete with the acetylated substrate or the NAD+ cofactor for binding to the active site. Instead, it might bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Further kinetic analyses are required to definitively determine the mechanism of inhibition (e.g., competitive, uncompetitive, or non-competitive) with respect to both the acetylated peptide substrate and NAD+. Molecular docking and structural biology studies would also be instrumental in identifying the precise binding site of this compound on SIRT1 and SIRT2.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of sirtuin inhibitors like this compound.

Radioactivity-Based Sirtuin Deacetylation Assay

This method was utilized to determine the IC50 values of this compound.[1] It quantifies the enzymatic removal of a radiolabeled acetyl group from a substrate.

Principle: A substrate peptide or protein is chemically or enzymatically acetylated using [3H]acetic acid. The [3H]acetylated substrate is then incubated with the sirtuin enzyme in the presence of NAD+ and the test inhibitor (this compound). The reaction is stopped, and the released [3H]acetic acid is extracted and quantified by liquid scintillation counting. A decrease in the amount of released radioactivity in the presence of the inhibitor corresponds to its inhibitory activity.

General Protocol:

  • Substrate Preparation: Prepare a solution of the acetylated substrate (e.g., a histone H3 peptide) labeled with [3H]acetate.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer (typically Tris-HCl with NaCl and a reducing agent like DTT), NAD+, the [3H]acetylated substrate, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding the recombinant human SIRT1 or SIRT2 enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., HCl/acetic acid).

  • Extraction: Add an organic solvent (e.g., ethyl acetate) to extract the released [3H]acetic acid.

  • Quantification: Centrifuge to separate the phases and measure the radioactivity in the organic phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Sirtuin Deacetylation Assay

This is a common high-throughput screening method for sirtuin inhibitors.

Principle: This assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue adjacent to a fluorophore that is quenched. Upon deacetylation by the sirtuin, a developer solution containing a protease cleaves the peptide, leading to the release of the unquenched fluorophore and a measurable increase in fluorescence.

General Protocol:

  • Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, the fluorogenic acetylated peptide substrate, and the test inhibitor.

  • Enzyme Addition: Add the sirtuin enzyme to initiate the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Development: Add the developer solution containing a protease to stop the sirtuin reaction and initiate the fluorescence-generating cleavage.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC50 value as described for the radioactivity-based assay.

Signaling Pathways and Cellular Effects

The inhibition of SIRT1 and SIRT2 by this compound is expected to modulate several key cellular signaling pathways. While direct studies on the cellular effects of this compound are limited, the known functions of its targets provide a strong basis for predicted outcomes.

SIRT1-Mediated p53 and NF-κB Regulation

SIRT1 deacetylates and thereby inactivates the tumor suppressor protein p53, promoting cell survival. Inhibition of SIRT1 by this compound would be expected to lead to hyperacetylation of p53, enhancing its transcriptional activity and potentially inducing apoptosis or cell cycle arrest in cancer cells.

SIRT1 also deacetylates the RelA/p65 subunit of NF-κB, a key transcription factor in inflammatory responses. By inhibiting SIRT1, this compound may lead to increased NF-κB acetylation and activity, which could have context-dependent pro- or anti-inflammatory effects. A related compound, Guttiferone K, has been shown to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory role for this class of compounds.[3]

SIRT1_Pathway GuttiferoneG This compound SIRT1 SIRT1 GuttiferoneG->SIRT1 Inhibits p53_Ac Acetylated p53 SIRT1->p53_Ac Deacetylates NFkB_Ac Acetylated NF-κB (RelA/p65) SIRT1->NFkB_Ac Deacetylates p53 p53 Apoptosis Apoptosis / Cell Cycle Arrest p53_Ac->Apoptosis Promotes NFkB NF-κB (RelA/p65) Inflammation Inflammation NFkB_Ac->Inflammation Modulates

Caption: this compound's inhibition of SIRT1 leads to increased p53 and NF-κB acetylation.

SIRT2-Mediated Tubulin Deacetylation

SIRT2 is the primary deacetylase for α-tubulin at lysine 40. This modification is crucial for regulating microtubule dynamics, stability, and function, which are essential for cell division, migration, and intracellular transport. Inhibition of SIRT2 by this compound would result in hyperacetylation of α-tubulin. This could disrupt microtubule-dependent processes and may contribute to the anti-proliferative effects observed with related compounds.

SIRT2_Pathway GuttiferoneG This compound SIRT2 SIRT2 GuttiferoneG->SIRT2 Inhibits Tubulin_Ac Acetylated α-tubulin SIRT2->Tubulin_Ac Deacetylates Tubulin α-tubulin Microtubule_Dynamics Disrupted Microtubule Dynamics Tubulin_Ac->Microtubule_Dynamics Leads to

Caption: this compound inhibits SIRT2, causing increased α-tubulin acetylation.

Experimental Workflow Visualization

The process of identifying and characterizing a sirtuin inhibitor like this compound involves a series of integrated experimental steps.

Experimental_Workflow Screening High-Throughput Screening (e.g., Fluorescence-based assay) Hit_ID Hit Identification (this compound) Screening->Hit_ID IC50_Det IC50 Determination (Radioactivity-based assay) Hit_ID->IC50_Det Kinetic_Analysis Kinetic Mechanism Studies (Substrate & NAD+ competition) IC50_Det->Kinetic_Analysis Binding_Studies Binding Mode Analysis (Molecular Docking, X-ray Crystallography) Kinetic_Analysis->Binding_Studies Cellular_Assays Cellular Target Engagement & Effects (Western Blot for acetylated substrates, CETSA) Binding_Studies->Cellular_Assays In_Vivo In Vivo Efficacy Studies (Animal Models) Cellular_Assays->In_Vivo

Caption: Workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound is a micromolar inhibitor of both SIRT1 and SIRT2, making it a valuable tool for studying the roles of these sirtuins in health and disease. While its inhibitory potency has been established, further research is necessary to fully elucidate its mechanism of action. Key future directions include:

  • Detailed Kinetic Analysis: To determine the precise mode of inhibition (competitive, non-competitive, or uncompetitive) with respect to both the acetylated substrate and NAD+.

  • Structural Studies: Co-crystallization of this compound with SIRT1 and SIRT2 to visualize the binding site and interactions, which will be invaluable for structure-based drug design.

  • Cellular and In Vivo Studies: To investigate the downstream effects of this compound on cellular pathways and to evaluate its therapeutic potential in relevant disease models.

A deeper understanding of the molecular interactions and biological consequences of SIRT1 and SIRT2 inhibition by this compound will pave the way for the rational design of more potent and selective sirtuin inhibitors with therapeutic applications.

References

Guttiferone G: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guttiferone G, a polyisoprenylated benzophenone (B1666685) isolated from Garcinia macrophylla, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its effects on key cellular signaling pathways. This document summarizes quantitative data in structured tables, outlines experimental methodologies for cited assays, and presents visual diagrams of implicated signaling cascades to serve as a valuable resource for ongoing research and drug development endeavors.

Physicochemical Properties

This compound is a complex natural product with a distinct molecular architecture. While some of its physical properties are not extensively documented in publicly available literature, its fundamental chemical characteristics have been determined.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₅₈O₆[1]
Molecular Weight 670.92 g/mol [1]
CAS Number 666174-75-0[1]
Physical State Solid (inferred)
Appearance Not Reported
Melting Point Not Reported
Solubility Not Reported

Further research is required to experimentally determine the physical state, appearance, melting point, and solubility of this compound in various common solvents.

Spectral Data:

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of this compound. While the complete raw spectral data is located within a doctoral thesis, references indicate the availability of ¹H NMR and ¹³C NMR spectra for this compound.[2] This data is crucial for the verification of the chemical structure and for guiding synthetic efforts.

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against sirtuins, a class of NAD-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and epigenetics.[1]

Table 2: Biological Activity of this compound

TargetAssayIC₅₀Cell LineSource
SIRT1 (human, recombinant)Deacetylase Inhibition9 µM-[1]
SIRT2 (human, recombinant)Deacetylase Inhibition22 µM-[1]
CytotoxicityMTT Assay8.0 µg/mLA2780 (human ovarian cancer)[1]
Inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2)

This compound has been identified as an inhibitor of both SIRT1 and SIRT2.[1] These enzymes are critical regulators of cellular homeostasis. Their inhibition by this compound suggests a potential therapeutic role in diseases where sirtuin activity is dysregulated, such as in certain cancers. The inhibitory effect of this compound on SIRT1 and SIRT2 implicates its involvement in the "Cell Cycle/DNA Damage" and "Epigenetics" pathways.[1]

Cytotoxic Activity

This compound has demonstrated weak cytotoxic effects against the A2780 human ovarian cancer cell line.[1] This anti-proliferative activity is likely linked to its inhibition of SIRT1 and SIRT2, which are known to be involved in cancer cell survival and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information from related studies.

Sirtuin Activity Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against SIRT1 and SIRT2 using a fluorometric assay.

Materials:

  • Recombinant human SIRT1 or SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD⁺ solution

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the fluorogenic acetylated peptide substrate, and the this compound dilutions.

  • Initiate the reaction by adding the NAD⁺ solution to all wells.

  • Add the recombinant SIRT1 or SIRT2 enzyme to all wells except for the negative control.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on the A2780 human ovarian cancer cell line.[3]

Materials:

  • A2780 human ovarian cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Seed A2780 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and determine the IC₅₀ value.

Signaling Pathway Visualizations

The inhibition of SIRT1 and SIRT2 by this compound can have profound effects on cellular processes. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by this compound.

This compound Experimental Workflow

GuttiferoneG_Workflow cluster_isolation Isolation cluster_assays Biological Evaluation plant Garcinia macrophylla extraction Solvent Extraction plant->extraction Twigs fractionation Bioassay-guided Fractionation extraction->fractionation gg This compound fractionation->gg sirt_assay SIRT1/SIRT2 Inhibition Assay gg->sirt_assay mtt_assay MTT Cytotoxicity Assay gg->mtt_assay ic50_sirt Determine IC₅₀ (SIRT1/SIRT2) sirt_assay->ic50_sirt ic50_mtt Determine IC₅₀ (A2780 cells) mtt_assay->ic50_mtt

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Putative Signaling Pathway of this compound via SIRT1/SIRT2 Inhibition

GuttiferoneG_Pathway cluster_drug Pharmacological Intervention cluster_targets Molecular Targets cluster_downstream Downstream Effects guttiferone_g This compound sirt1 SIRT1 guttiferone_g->sirt1 Inhibits sirt2 SIRT2 guttiferone_g->sirt2 Inhibits p53 p53 Acetylation (Increased) sirt1->p53 Deacetylates histones Histone Acetylation (Increased) sirt1->histones Deacetylates dna_repair Impaired DNA Repair sirt1->dna_repair Promotes tubulin α-tubulin Acetylation (Increased) sirt2->tubulin Deacetylates cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis gene_expression Altered Gene Expression histones->gene_expression tubulin->cell_cycle

References

In Vitro Cytotoxicity of Guttiferone G on A2780 Ovarian Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Guttiferone G on the A2780 human ovarian cancer cell line. The information is targeted towards researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate further investigation into the therapeutic potential of this natural compound.

Executive Summary

This compound, a polycyclic polyprenylated acylphloroglucinol, has demonstrated cytotoxic activity against various cancer cell lines. This document focuses specifically on its effects on the A2780 ovarian cancer cell line. Available data indicates that this compound exhibits weak cytotoxicity in this cell line, with a reported half-maximal inhibitory concentration (IC50) of 8.0 μg/mL[1]. While detailed mechanistic studies on this compound in A2780 cells are limited in the public domain, this guide draws upon established methodologies and findings from related Guttiferone compounds to provide a foundational understanding of its potential anti-cancer properties and the experimental approaches to elucidate them.

Quantitative Cytotoxicity Data

The primary quantitative measure of this compound's cytotoxic effect on A2780 cells is its IC50 value. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound Cell Line Assay IC50 Value Reference
This compoundA2780Not Specified8.0 μg/mL[1]

Note: The specific cytotoxicity assay used to determine this IC50 value was not detailed in the available literature. Standard assays for this purpose include the MTT, SRB, or neutral red uptake assays.

Postulated Mechanisms of Action

While the precise mechanisms of this compound in A2780 cells are not fully elucidated, research on other Guttiferone analogues in various cancer cell lines suggests several potential pathways that may be involved. These include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, other guttiferones have been shown to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways, often involving the activation of caspases[2][3]. Furthermore, cell cycle arrest, particularly at the G0/G1 or G2/M phases, is another common mechanism by which similar compounds exert their anti-proliferative effects[2][3][4].

Experimental Protocols

The following are detailed experimental protocols that can be employed to investigate the in vitro cytotoxicity and mechanisms of action of this compound on A2780 ovarian cancer cells. These protocols are based on standard methodologies used in cancer cell biology.

Cell Culture and Maintenance
  • Cell Line: A2780 human ovarian cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency. This is typically achieved by washing with phosphate-buffered saline (PBS), detaching with a 0.25% trypsin-EDTA solution, and reseeding at an appropriate density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed A2780 cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat A2780 cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A A2780 Cell Culture B Seed cells in 96-well plate A->B C Treat with this compound B->C Overnight incubation D Add MTT Reagent C->D 24-72h incubation E Solubilize Formazan D->E 4h incubation F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Hypothesized Signaling Pathway for Guttiferone-Induced Apoptosis

apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GuttiferoneG This compound DeathReceptor Death Receptors (e.g., Fas) GuttiferoneG->DeathReceptor Activates Bax Bax GuttiferoneG->Bax Upregulates Bcl2 Bcl-2 GuttiferoneG->Bcl2 Downregulates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage tBid->Bax Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits CytochromeC->Procaspase3

References

Guttiferone G: A Technical Guide on its Role in Cell Cycle Regulation and DNA Damage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guttiferone G, a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from plants of the Garcinia genus, is emerging as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the known and inferred mechanisms by which this compound influences cell cycle progression and DNA damage response pathways. The core of its activity appears to be the inhibition of sirtuins, specifically SIRT1 and SIRT2, which are critical regulators of cellular stress responses, DNA repair, and cell cycle control. By synthesizing direct evidence with data from structurally related guttiferones, this document outlines the compound's potential as a modulator of key cellular pathways, offering insights for future research and drug development.

Core Mechanism of Action: Sirtuin Inhibition

The primary characterized mechanism of this compound is its inhibitory action against two class III histone deacetylases, SIRT1 and SIRT2.[1] Sirtuins play a pivotal role in cellular metabolism, stress resistance, and genomic stability.

  • SIRT1 (Sirtuin 1): A key regulator of the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks and deacetylates multiple proteins involved in DNA repair, including Ku70 and PARP-1. Inhibition of SIRT1 can impair DNA repair, leading to the accumulation of DNA damage and sensitizing cancer cells to genotoxic agents.[2] SIRT1 also influences cell cycle progression by deacetylating targets like p53, thereby affecting its transcriptional activity on cell cycle inhibitors like p21.

  • SIRT2 (Sirtuin 2): Primarily a cytoplasmic protein, SIRT2 is involved in the regulation of mitosis. It deacetylates tubulin and other proteins to ensure proper mitotic progression. Its inhibition can lead to defects in cell division.

This compound's ability to inhibit these enzymes suggests a direct mechanism for inducing DNA damage and disrupting cell cycle checkpoints.

Quantitative Data: Sirtuin Inhibition

The inhibitory potency of this compound against recombinant human SIRT1 and SIRT2 has been quantified, as detailed in the table below.

CompoundTargetIC50 (µM)Reference
This compoundSIRT19[1]
This compoundSIRT222[1]

Signaling Pathway: this compound and Sirtuin Inhibition

GG This compound SIRT1 SIRT1 GG->SIRT1 SIRT2 SIRT2 GG->SIRT2 DNA_Repair DNA Repair Impairment SIRT1->DNA_Repair p53 p53 Acetylation ↑ SIRT1->p53 Ku70 Ku70 Acetylation ↑ SIRT1->Ku70 Histones Histone Acetylation ↑ SIRT1->Histones Cell_Cycle Cell Cycle Dysregulation SIRT2->Cell_Cycle Tubulin Tubulin Acetylation ↑ SIRT2->Tubulin Apoptosis Apoptosis DNA_Repair->Apoptosis Cell_Cycle->Apoptosis

Caption: this compound inhibits SIRT1/SIRT2, leading to downstream effects.

Role in DNA Damage Pathways

By inhibiting SIRT1, this compound is positioned to significantly impact the cellular response to DNA damage. The DNA Damage Response (DDR) is a complex signaling network orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-Related).[3][4] These kinases phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.[3][5][6]

Evidence from related compounds supports this role:

  • Guttiferone E treatment in lung cancer models leads to reduced levels of SIRT1 and the DNA repair enzyme PARP, inducing apoptosis.[2]

  • Guttiferone BL has been shown to cause an upregulation of the checkpoint kinases Chk1 and Chk2 in ovarian cancer cells, indicating an activation of the DDR pathway, likely in response to accumulated DNA damage.[7]

Inhibition of SIRT1 by this compound would prevent the deacetylation of DNA repair factors, hindering their function and leading to an accumulation of DNA lesions. This unresolved damage would chronically activate the ATM/ATR pathways, leading to cell cycle arrest and eventual apoptosis.

Signaling Pathway: this compound in the DNA Damage Response

DNA_Damage DNA Double-Strand Breaks (Induced or Potentiated) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activation GG This compound SIRT1 SIRT1 GG->SIRT1 Repair_Proteins DNA Repair Proteins (e.g., Ku70, PARP) SIRT1->Repair_Proteins Deacetylation Repair_Proteins->DNA_Damage Repair Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation Apoptosis Apoptosis ATM_ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound's potential role in the DNA Damage Response pathway.

Effects on Cell Cycle Progression

While direct studies on this compound's effect on cell cycle distribution are limited, extensive research on related guttiferones demonstrates a strong capacity to induce cell cycle arrest, a common consequence of DNA damage checkpoint activation.

  • Guttiferone K induces a G0/G1 phase arrest in colon cancer cells.[8] This arrest is mediated by the downregulation of key G1/S transition proteins, including Cyclin D1, Cyclin D3, CDK4, and CDK6, and a corresponding increase in the CDK inhibitors p21Waf1/Cip1 and p27Kip1.[8] In prostate cancer, it also prevents quiescent cells from re-entering the cell cycle by promoting the degradation of the c-MYC oncogene.[9]

  • Guttiferone E causes G0/G1 arrest in human melanoma cells but an S-phase arrest in murine melanoma cells, indicating cell-type specific effects.[10][11]

  • Guttiferone BL and Guttiferone F lead to an increase in the sub-G0 population, which is indicative of apoptotic cells with fragmented DNA.[7][12]

These findings collectively suggest that this compound likely induces cell cycle arrest, primarily at the G1/S or G2/M checkpoints, as a downstream consequence of SIRT inhibition and subsequent DNA damage accumulation.

Summary of Cell Cycle Effects by Guttiferones
CompoundCell Line(s)Observed EffectReference(s)
Guttiferone K HT-29 (Colon)G0/G1 Arrest (↓ Cyclin D1/D3, CDK4/6; ↑ p21/p27)[8]
LNCaP, PC-3 (Prostate)Blocks re-entry from quiescence (↓ c-MYC)[9]
Guttiferone E A-375 (Human Melanoma)G0/G1 Arrest[10][11]
B16-F10 (Murine Melanoma)S Phase Arrest[10][11]
Guttiferone BL PA-1 (Ovarian)Sub-G0 Arrest (Apoptosis)[7]
Guttiferone F LNCaP, PC-3 (Prostate)Sub-G1 Increase (Apoptosis)[12]

Diagram: Cell Cycle Checkpoints Targeted by Guttiferones

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 G1_S_Checkpoint G1/S Checkpoint (CDK4/6, Cyclin D) (p21, p27) G1_S_Checkpoint->S G2_M_Checkpoint G2/M Checkpoint (ATM/ATR, Chk1/2) G2_M_Checkpoint->M GG Guttiferone Family (e.g., G, E, K) GG->G1_S_Checkpoint GG->G2_M_Checkpoint

Caption: Guttiferone family compounds induce arrest at G1/S and G2/M checkpoints.

Quantitative Data: Cytotoxicity of Guttiferones

The cytotoxic and anti-proliferative activities of this compound and related compounds have been evaluated across various cancer cell lines.

CompoundCell LineCancer TypeIC50Assay ConditionsReference
This compound A2780Ovarian8.0 µg/mLNot specified[1]
Guttiferone F LNCaPProstate5.17 µMSerum-free medium, MTT[12][13]
PC3Prostate11.5 µMSerum-free medium, MTT[12][13]
HeLaCervical10.3 µMSerum-free medium, MTT[12][13]
Guttiferone E H1975 (2D)Lung2.56 µM48h, MTT[2]
H1975 (3D)Lung11.25 µM48h, MTT[2]
A-375Melanoma9.0 µMNot specified[10]
B16-F10Melanoma6.6 µMNot specified[10]
Guttiferone K HT-29Colon5.39 µMNot specified[8]
Guttiferone BL PA-1Ovarian< 10 µM48h, MTT[7]
HeLaCervical< 10 µM48h, MTT[7]
U87-MGGlioblastoma< 10 µM48h, MTT[7]

Experimental Protocols

Protocol: Cell Cycle Analysis via Propidium (B1200493) Iodide Staining

This protocol details the analysis of DNA content to determine cell cycle distribution following treatment with this compound.[14][15]

  • Cell Preparation: Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified time (e.g., 24, 48 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for a minimum of 2 hours at 4°C (samples can be stored at -20°C for several weeks).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at a low flow rate. Use a linear scale for the PI signal (FL2 or equivalent channel). Gate on single cells to exclude doublets.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

A 1. Seed & Treat Cells B 2. Harvest Cells (Adherent + Floating) A->B C 3. Fix in 70% Cold Ethanol B->C D 4. Wash with PBS C->D E 5. Stain with PI/RNase Solution D->E F 6. Incubate 30 min (Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Western Blotting for DNA Damage Markers

This protocol is for detecting the phosphorylation status and expression levels of key DDR proteins like γH2AX, p-ATM, and p-Chk2.[16][17][18]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Histone H2A.X, anti-phospho-Chk2) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin, anti-GAPDH) on the same or a parallel blot.

  • Washing & Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity relative to the loading control.

A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Electrophoresis A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (Overnight) D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G

Caption: Standard workflow for Western blot analysis of cellular proteins.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action through the inhibition of SIRT1 and SIRT2. This activity directly links the compound to the core cellular machinery governing genomic stability and cell cycle progression. While direct evidence for this compound's effects on specific cell cycle phases and DDR pathways is still developing, compelling data from structurally analogous guttiferones strongly suggest that it likely induces cell cycle arrest and apoptosis as a consequence of impaired DNA repair and accumulated DNA damage.

The potential for this compound to act as a sensitizer (B1316253) to conventional DNA-damaging agents (chemotherapy, radiation) by crippling the cell's repair capacity is a promising avenue for future investigation. Further research should focus on:

  • Elucidating the precise cell cycle kinetics following this compound treatment in a broader range of cancer cell lines.

  • Directly measuring the activation of ATM/ATR and Chk1/Chk2 pathways and the formation of DNA damage foci (e.g., γH2AX) in response to this compound.

  • Evaluating the synergistic potential of this compound with PARP inhibitors and other DNA-damaging therapies in preclinical models.

This technical guide consolidates the current understanding of this compound, providing a foundational resource for scientists dedicated to exploring novel anti-cancer therapeutics.

References

The Epigenetic Landscape of Guttiferone G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the epigenetic effects of Guttiferone G, a naturally occurring polyisoprenylated benzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, with a focus on its role as an inhibitor of sirtuin enzymes. Detailed experimental protocols are provided to facilitate further investigation into its epigenetic modifications, and signaling pathways are visualized to elucidate its potential therapeutic applications.

Core Epigenetic Activity: Sirtuin Inhibition

This compound has been identified as a potent inhibitor of two key members of the sirtuin family of histone deacetylases (HDACs), SIRT1 and SIRT2. Sirtuins are NAD+-dependent enzymes that play a crucial role in various cellular processes, including the epigenetic regulation of gene expression through the deacetylation of histones and other non-histone proteins. By inhibiting SIRT1 and SIRT2, this compound can modulate the acetylation status of their target proteins, thereby influencing chromatin structure and gene transcription.

Quantitative Inhibition Data

The inhibitory activity of this compound against recombinant human SIRT1 and SIRT2 has been quantified, providing key insights into its potency.

Target EnzymeIC50 (μM)
SIRT19
SIRT222

Experimental Protocols

While the precise, detailed protocol used for the initial determination of this compound's IC50 values against SIRT1 and SIRT2 is not publicly available in its entirety, a representative fluorometric assay protocol is described below. This is followed by standardized protocols for investigating the broader epigenetic effects of this compound, for which specific experimental data is not yet available.

SIRT1/SIRT2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against SIRT1 and SIRT2.

  • Reagents and Materials:

    • Recombinant human SIRT1 or SIRT2 enzyme

    • Fluorogenic SIRT1/SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)

    • NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing trypsin and a fluorescence enhancer)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

    • Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Analysis of Histone Acetylation by Western Blot

This protocol describes a standard method to assess changes in global histone acetylation levels in cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a defined period. Include a vehicle-treated control group.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence-based detection system.

    • Quantify the band intensities to determine the relative changes in histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

To identify specific genomic loci where this compound alters histone acetylation, a ChIP assay followed by sequencing (ChIP-seq) can be performed.

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or a vehicle control.

    • Crosslink proteins to DNA using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9).

    • Precipitate the antibody-chromatin complexes using protein A/G beads.

  • DNA Purification and Analysis:

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Prepare a DNA library and perform high-throughput sequencing (ChIP-seq).

    • Analyze the sequencing data to identify genomic regions with altered histone acetylation.

DNA Methylation Analysis by Bisulfite Sequencing

To investigate if this compound influences DNA methylation, whole-genome bisulfite sequencing can be employed.

  • Genomic DNA Extraction:

    • Treat cells with this compound and extract genomic DNA.

  • Bisulfite Conversion:

    • Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the bisulfite-converted DNA.

    • Perform whole-genome sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome and determine the methylation status of each cytosine.

    • Compare the methylation profiles of this compound-treated and control cells to identify differentially methylated regions.

Gene Expression Profiling by RNA-Seq

To understand the functional consequences of the epigenetic modifications induced by this compound, RNA sequencing can be used to analyze global changes in gene expression.

  • RNA Extraction:

    • Treat cells with this compound and extract total RNA.

  • Library Preparation:

    • Deplete ribosomal RNA and prepare a cDNA library from the remaining RNA.

  • Sequencing:

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome and quantify the expression level of each gene.

    • Identify differentially expressed genes between this compound-treated and control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the known signaling pathway of this compound and the proposed experimental workflows are provided below using the DOT language for Graphviz.

GuttiferoneG_Sirtuin_Inhibition GuttiferoneG This compound SIRT1 SIRT1 GuttiferoneG->SIRT1 Inhibits SIRT2 SIRT2 GuttiferoneG->SIRT2 Inhibits Histones Histones SIRT1->Histones Deacetylates NonHistone Non-Histone Proteins SIRT1->NonHistone Deacetylates Acetylation Increased Acetylation SIRT2->Histones Deacetylates SIRT2->NonHistone Deacetylates Histones->Acetylation Leads to NonHistone->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Promotes GeneExpression Altered Gene Expression Chromatin->GeneExpression Influences

This compound inhibits SIRT1/SIRT2, leading to increased protein acetylation.

Histone_Acetylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis CellCulture Culture Cells Treatment Treat with this compound (and Vehicle Control) CellCulture->Treatment HistoneExtraction Histone Extraction Treatment->HistoneExtraction SDSPAGE SDS-PAGE HistoneExtraction->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Antibody Incubate with Anti-Acetyl-Histone Abs Transfer->Antibody Detection Chemiluminescent Detection Antibody->Detection Quantification Quantify Band Intensity Detection->Quantification

Workflow for analyzing this compound's effect on histone acetylation.

DNA_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_bisulfite Bisulfite Conversion cluster_sequencing Sequencing & Analysis CellTreatment Treat Cells with This compound DNA_Extraction Genomic DNA Extraction CellTreatment->DNA_Extraction Bisulfite Sodium Bisulfite Treatment DNA_Extraction->Bisulfite LibraryPrep Library Preparation Bisulfite->LibraryPrep Sequencing Whole-Genome Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis: Identify Differentially Methylated Regions Sequencing->DataAnalysis Gene_Expression_Workflow cluster_rna_prep RNA Preparation cluster_library_seq Library Preparation & Sequencing cluster_data_analysis Data Analysis CellTreat Treat Cells with This compound RNA_Extract Total RNA Extraction CellTreat->RNA_Extract Library_Prep cDNA Library Preparation RNA_Extract->Library_Prep Sequencing_step High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing_step Analysis Identify Differentially Expressed Genes Sequencing_step->Analysis

Methodological & Application

Application Notes and Protocols for In Vitro Guttiferone G Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro testing of Guttiferone G, a polyisoprenylated benzophenone (B1666685) with potential therapeutic applications. Due to the limited availability of detailed protocols specifically for this compound, the methodologies presented herein are based on established assays for closely related Guttiferone analogues and other polyisoprenylated benzophenones. These protocols can be adapted by researchers to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.

Overview of this compound

This compound is a natural product isolated from species such as Garcinia macrophylla and Garcinia cochinchinensis.[1][2][3] Preliminary studies have indicated its potential as a cytotoxic agent and a modulator of key cellular enzymes.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogues.

Table 1: Cytotoxic Activity of Guttiferone Analogues

CompoundCell LineAssayIC50Reference
This compound A2780 (Human Ovarian Cancer)Cytotoxicity8.0 µg/mL[1][2][4]
Guttiferone AA2780 (Human Ovarian Cancer)Cytotoxicity6.8 µg/mL[5]
Guttiferone EH1975 (Lung Cancer, 2D)MTT2.56 ± 0.12 µM[6]
Guttiferone EH1975 (Lung Cancer, 3D)MTT11.25 ± 0.34 µM[6]
Guttiferone QMCF-7 (Breast Adenocarcinoma)Cytotoxicity2.74 µg/mL[3]
Guttiferone QHeLa (Human Cervical Cancer)Cytotoxicity3.03 µg/mL[3]
Guttiferone QNCI-H460 (Human Lung Cancer)Cytotoxicity4.04 µg/mL[3]

Table 2: Sirtuin Inhibitory Activity of this compound

CompoundTargetActivityReference
This compound Human SIRT1 and SIRT2Potent Inhibitor[6][7]

Experimental Protocols

Cytotoxicity Assays

This protocol is adapted from studies on Guttiferone E and is suitable for assessing the cytotoxic effects of this compound on various cancer cell lines.[6]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., A2780, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1-100 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assays

The following protocols are based on general methods for evaluating the anti-inflammatory potential of natural products and can be applied to this compound.

Objective: To assess the ability of this compound to inhibit the activity of COX enzymes (COX-1 and COX-2).

Materials:

  • This compound

  • COX-1/COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA buffer and reagents

  • Microplate reader

Procedure:

  • Pre-incubate the COX enzyme with this compound at various concentrations for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period to allow for the production of prostaglandins.

  • Stop the reaction and measure the amount of prostaglandin (B15479496) produced using an Enzyme Immunoassay (EIA).

  • Calculate the percentage of COX inhibition relative to a control without the inhibitor.

Antioxidant Assays

This protocol is a standard method for evaluating the antioxidant capacity of compounds like Guttiferone analogues.[5]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Diagrams

Signaling Pathway

GuttiferoneG_SIRT_Inhibition GuttiferoneG This compound SIRT1 SIRT1 GuttiferoneG->SIRT1 SIRT2 SIRT2 GuttiferoneG->SIRT2 CellularProcesses Cell Proliferation, DNA Repair, Apoptosis SIRT1->CellularProcesses SIRT2->CellularProcesses

Caption: this compound inhibits SIRT1 and SIRT2 activity.

Experimental Workflow

GuttiferoneG_InVitro_Workflow start Start: Prepare this compound Stock cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) start->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH Assay) start->antioxidant data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis end End: Report Findings data_analysis->end

Caption: General workflow for in vitro screening of this compound.

References

Application Notes & Protocols: Evaluating the Effect of Guttiferone G on 3T3-L1 Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific studies detailing the effects of Guttiferone G on 3T3-L1 adipocyte differentiation are not available in the public domain. The following application notes and protocols are presented as a general framework for evaluating the potential anti-adipogenic or pro-adipogenic effects of a novel test compound, referred to herein as "Compound G," using the well-established 3T3-L1 cell line model.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study for understanding obesity, type 2 diabetes, and other metabolic disorders. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely used in vitro model for studying this process.[1][2][3] Upon treatment with a hormonal cocktail, these cells undergo a complex series of events, including mitotic clonal expansion and the sequential activation of key transcription factors, leading to the accumulation of lipid droplets and the acquisition of a mature adipocyte phenotype.

The primary master regulators of adipogenesis are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[4][5] These transcription factors work synergistically to activate the expression of genes involved in lipid metabolism, insulin (B600854) sensitivity, and glucose transport.[5][6]

This document provides a detailed protocol for inducing adipogenesis in 3T3-L1 cells and for assessing the impact of a test compound, "Compound G." The described assays will enable researchers to quantify changes in lipid accumulation, gene expression, and protein levels to determine the compound's mechanism of action.

Key Signaling Pathways in Adipogenesis

Adipocyte differentiation is initiated by a standard cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone (B1670325) (a glucocorticoid), and insulin.[1][3] This cocktail triggers a signaling cascade that leads to the expression of PPARγ and C/EBPα, the master regulators of adipogenesis.[4] These factors then drive the expression of adipocyte-specific genes responsible for lipid synthesis and storage.

Adipogenesis Signaling Pathway Figure 1: Adipogenesis Signaling Cascade cluster_0 Initiation Cocktail (MDI) cluster_1 Early Transcription Factors cluster_2 Master Regulators cluster_3 Adipocyte Phenotype IBMX IBMX CEBPb_d C/EBPβ & C/EBPδ IBMX->CEBPb_d DEX Dexamethasone DEX->CEBPb_d Insulin Insulin Insulin->CEBPb_d PPARg PPARγ CEBPb_d->PPARg CEBPa C/EBPα CEBPb_d->CEBPa PPARg->CEBPa Positive Feedback AdipocyteGenes Adipocyte-Specific Genes (e.g., FABP4, GLUT4) PPARg->AdipocyteGenes CEBPa->PPARg Positive Feedback CEBPa->AdipocyteGenes Lipid Lipid Accumulation AdipocyteGenes->Lipid InsulinSens Insulin Sensitivity AdipocyteGenes->InsulinSens CompoundG Compound G (Hypothetical Point of Inhibition) CompoundG->PPARg CompoundG->CEBPa

Caption: Adipogenesis Signaling Cascade.

Experimental Protocols

The following protocols outline the necessary steps for cell culture, differentiation, and analysis.

3T3-L1 Cell Culture and Differentiation Workflow

This workflow details the timeline for treating 3T3-L1 preadipocytes to induce differentiation and assess the effects of Compound G.

Experimental Workflow Figure 2: 3T3-L1 Differentiation Workflow Day_Neg2 Day -2: Seed Cells Seed 3T3-L1 preadipocytes in growth medium. Day_0 Day 0: Induce Differentiation Change to MDI induction medium. Add Compound G at various concentrations. Day_Neg2->Day_0 Day_2 Day 2: Insulin Medium Change to insulin-containing medium. Re-add Compound G. Day_0->Day_2 Day_4 Day 4: Maintenance Change to maintenance medium (DMEM + 10% FBS). Re-add Compound G. Day_2->Day_4 Day_6 Day 6: Maintenance Replenish maintenance medium. Re-add Compound G. Day_4->Day_6 Day_8 Day 8: Assay Perform assays: - Oil Red O Staining - qPCR - Western Blot Day_6->Day_8

Caption: 3T3-L1 Differentiation Workflow.

Protocol: 3T3-L1 Adipocyte Differentiation

This protocol is adapted from standard, widely used methods.[1][7]

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM, 10% Bovine Calf Serum, 1% Penicillin-Streptomycin

  • Differentiation Medium (MDI): DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin

  • Insulin Medium: DMEM, 10% FBS, 10 µg/mL Insulin

  • Maintenance Medium: DMEM, 10% FBS

  • Compound G stock solution (dissolved in a suitable vehicle, e.g., DMSO)

Procedure:

  • Cell Seeding (Day -2): Seed 3T3-L1 cells into the desired plate format (e.g., 6-well or 24-well plates) in Growth Medium. Culture at 37°C and 10% CO2.

  • Reach Confluence (Day 0): Allow cells to grow until they are 100% confluent and maintain them for an additional 2 days post-confluence. This growth arrest is crucial for efficient differentiation.[7][8]

  • Induction (Day 0): Aspirate the Growth Medium and replace it with MDI medium. Add Compound G at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle-only control group.

  • Medium Change (Day 2): After 48 hours, remove the MDI medium and replace it with Insulin Medium. Re-add fresh Compound G to the respective wells.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Maintenance Medium. Re-add fresh Compound G. Replenish the Maintenance Medium (with fresh Compound G) every two days.

  • Analysis (Day 8-10): By day 8, cells should be fully differentiated, characterized by the presence of numerous lipid droplets. Proceed with analysis as described below.

Protocol: Oil Red O Staining and Quantification

Oil Red O staining is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[3]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.35% in isopropanol (B130326), diluted 6:4 with water)

  • Isopropanol (100%)

Procedure:

  • Wash differentiated cells twice with PBS.

  • Fix the cells with 10% Formalin for 1 hour at room temperature.

  • Wash the fixed cells twice with water and allow them to dry completely.

  • Add Oil Red O working solution to cover the cell monolayer and incubate for 1 hour at room temperature.

  • Wash the cells four times with water to remove unbound stain.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 490 nm.[3]

Protocol: Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of key adipogenic genes.

Procedure:

  • RNA Extraction: On Day 8, harvest cells and extract total RNA using a suitable commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a validated reference gene (e.g., Hprt or Tbp).[4][9]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data for "Compound G" could be presented.

Table 1: Effect of Compound G on Lipid Accumulation

Treatment Concentration (µM) Oil Red O Absorbance (490 nm) Lipid Accumulation (% of Control)
Vehicle Control 0 1.25 ± 0.08 100%
Compound G 1 1.18 ± 0.07 94.4%
Compound G 5 0.85 ± 0.06 68.0%
Compound G 10 0.52 ± 0.05 41.6%
Compound G 25 0.28 ± 0.03 22.4%

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Compound G on Adipogenic Gene Expression

Treatment Concentration (µM) Relative Pparg mRNA Expression Relative Cebpa mRNA Expression
Vehicle Control 0 1.00 ± 0.12 1.00 ± 0.15
Compound G 10 0.45 ± 0.09 0.51 ± 0.11
Compound G 25 0.18 ± 0.05 0.22 ± 0.07

Expression is normalized to a reference gene and presented as fold change relative to the vehicle control. Data are mean ± SD.

Troubleshooting

Common issues in 3T3-L1 differentiation assays include:

  • Low Differentiation Efficiency: Ensure cells are not passaged too many times. Use low-passage cells and confirm they are not over-confluent before inducing differentiation.[1]

  • High Cell Death: The test compound may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to distinguish between anti-adipogenic and cytotoxic effects.

  • Inconsistent Results: Ensure all reagents, especially the MDI components, are fresh and properly stored. Maintain consistent cell culture conditions.[1]

By following these detailed protocols and application notes, researchers can effectively screen and characterize the effects of novel compounds like this compound on adipocyte differentiation.

References

"how to prepare Guttiferone G stock solutions for cell culture experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Guttiferone G stock solutions for use in in vitro cell culture experiments. This compound is a polyisoprenylated benzophenone (B1666685) with potential therapeutic applications, making the accurate and consistent preparation of its solutions critical for reliable experimental outcomes.

Physicochemical Properties

Proper stock solution preparation begins with accurate physicochemical data. There is some discrepancy in the reported molecular weight of this compound. Researchers should confirm the molecular weight from the certificate of analysis provided by their specific supplier. For the purposes of this protocol, the data from PubChem will be used.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₄₁H₅₄O₆PubChem[1]
Molecular Weight 642.9 g/mol PubChem[1]
Alternate MW 670.92 g/mol MedChemExpress[2]
Appearance Yellowish solid (typical)General Knowledge
Solubility
DMSO SolubleInferred from multiple sources[3]
Ethanol Likely solubleInferred from lipophilic nature
Water Poorly solubleInferred from lipophilic nature[4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock can then be used to prepare working solutions for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all materials are sterile and readily accessible in a clean, designated workspace, such as a laminar flow hood.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 6.43 mg of this compound powder into the tared tube. This weight is based on a molecular weight of 642.9 g/mol . If your supplier indicates a different molecular weight, adjust the mass accordingly using the formula: Mass (mg) = 10 mM * (Molecular Weight in g/mol ) * 1 mL.

  • Dissolving in DMSO:

    • Add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates. If particulates remain, continue vortexing and gently warm the solution to 37°C if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Table 2: Example Calculations for Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight ( g/mol )Mass of this compound to WeighVolume of DMSO to Add
1 mM642.90.643 mg1.0 mL
10 mM 642.9 6.43 mg 1.0 mL
20 mM642.912.86 mg1.0 mL
10 mM670.926.71 mg1.0 mL

Preparation of Working Solutions

For cell culture experiments, the high-concentration stock solution must be diluted to the final desired treatment concentration in cell culture medium.

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 1:1000 dilution and a final this compound concentration of 10 µM, with a final DMSO concentration of 0.1%.

  • Immediate Use:

    • Use the freshly prepared working solution to treat cells immediately. Do not store diluted working solutions in cell culture medium for extended periods.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.

GuttiferoneG_Stock_Prep cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage cluster_working Working Solution weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for this compound Stock Solution Preparation.

Stability and Handling Recommendations

  • Light Sensitivity: this compound may be light-sensitive. Always use amber tubes and protect solutions from light.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • DMSO Quality: Use high-quality, anhydrous, and sterile DMSO to prevent the introduction of water, which can affect the solubility and stability of this compound.

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these detailed protocols and recommendations, researchers can ensure the consistent and reliable preparation of this compound stock solutions for their cell culture experiments, leading to more accurate and reproducible results.

References

Application Notes and Protocols for Assessing the Anti-Cancer Effects of Guttiferone G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guttiferone G, a member of the polyprenylated acylphloroglucinol family of natural compounds, presents a promising avenue for anti-cancer drug discovery. Related compounds, such as Guttiferone F and K, have demonstrated potent anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][4][5][6][7][8][9] These application notes provide a comprehensive experimental framework to systematically evaluate the anti-cancer efficacy of this compound, from initial in vitro screening to in vivo validation. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for the preclinical assessment of this compound.

Experimental Workflow

The assessment of this compound's anti-cancer effects follows a logical progression from broad cellular effects to specific molecular mechanisms and in vivo efficacy.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Confirm Apoptotic Induction Western_Blot Western Blot Analysis Cell_Cycle_Analysis->Western_Blot Investigate Molecular Mechanism Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Validate In Vivo Efficacy

Figure 1: Experimental workflow for assessing this compound's anti-cancer effects.

In Vitro Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.1
1
5
10
25
50
IC50 (µM)
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[12][13][14]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Data Presentation:

TreatmentTime (h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control24
This compound24
Control48
This compound48
Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression. Guttiferone analogues have been shown to induce cell cycle arrest.[3][16]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control24
This compound24
Control48
This compound48
Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation. Based on studies of related compounds, potential targets include the Bcl-2 family proteins, caspases, and cell cycle regulators.[2][3][17][18]

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.[19][20]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[20]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-cyclin D1, and a loading control like β-actin) overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using a chemiluminescence detection system.[21]

Data Presentation:

ProteinControl (Relative Expression)This compound (Relative Expression)
Bcl-21.0
Bax1.0
Cleaved Caspase-31.0
p211.0
Cyclin D11.0
β-actin1.01.0

Potential Signaling Pathway

Based on the known mechanisms of related Guttiferone compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway Guttiferone_G This compound Bcl2 Bcl-2 Guttiferone_G->Bcl2 Bax Bax Guttiferone_G->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential apoptotic signaling pathway of this compound.

In Vivo Protocol

Xenograft Tumor Model

This model is used to evaluate the in vivo anti-tumor efficacy of this compound in a living organism.[22][23]

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.[24]

  • Implantation: Subcutaneously inject 1-5 x 106 cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[22][24]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: (W2 x L) / 2.[22]

  • Randomization: When tumors reach a volume of 100-200 mm3, randomize the mice into treatment and control groups.[22]

  • Treatment Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor animal weight and general health throughout the study.

  • Tissue Analysis: At the end of the study, excise the tumors and analyze them by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation:

GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
GroupAnimal Weight Change (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

References

Troubleshooting & Optimization

"Guttiferone G stability issues in different solvents and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Guttiferone G in various experimental conditions. Understanding the stability of this compound is crucial for accurate experimental design, data interpretation, and the development of potential therapeutic applications.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

If you are observing variability in your experimental outcomes, it may be related to the degradation of this compound in your stock solutions or assay buffers.

Troubleshooting Steps:

  • Solvent and Temperature Check: Verify the solvent used for your stock solution and the temperature at which it is stored. This compound, like many polyisoprenylated benzophenones, can be susceptible to degradation in certain solvents and at elevated temperatures.

  • Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a properly stored stock solution just before each experiment.

  • pH of Aqueous Buffers: If using aqueous buffers, be mindful of the pH. Extreme pH values can accelerate the degradation of the compound. Neutral or slightly acidic conditions are generally preferred.

  • Light Exposure: Protect solutions containing this compound from direct light, as photodecomposition can occur. Use amber vials or cover containers with aluminum foil.

Issue: Appearance of unknown peaks in HPLC analysis.

The presence of additional peaks in your chromatogram that are not present in the initial analysis of your this compound standard may indicate the formation of degradation products.

Troubleshooting Steps:

  • Review Storage Conditions: Assess the storage conditions of your sample. Exposure to high temperatures, inappropriate solvents, or light can lead to degradation.

  • Forced Degradation Comparison: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of this compound (see experimental protocols below). Comparing the chromatograms may help confirm the nature of the unknown peaks.

  • Mass Spectrometry Analysis: If available, use LC-MS to obtain mass information on the unknown peaks to help in their identification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound stock solutions?

Based on general practices for polyisoprenylated benzophenones, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used solvents for creating stock solutions. It is recommended to store these stock solutions at -20°C or lower for long-term stability. For aqueous experiments, further dilution from the stock into the aqueous buffer should be done immediately before use.

Q2: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH and temperature-dependent. While specific data for this compound is limited in publicly available literature, related compounds can undergo hydrolysis. It is advisable to minimize the time this compound is in an aqueous environment before use.

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported, potential degradation mechanisms for polyisoprenylated benzophenones may include:

  • Oxidation: The phenolic hydroxyl groups and the double bonds in the isoprenyl chains are susceptible to oxidation.

  • Hydrolysis: Under certain pH conditions, ester or other labile functional groups, if present, could be hydrolyzed.

  • Photodecomposition: Exposure to UV or visible light can induce photochemical reactions.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in the literature. Identification of degradation products typically requires advanced analytical techniques such as mass spectrometry and NMR spectroscopy following forced degradation studies.

Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., half-life) of this compound in different solvents and at various temperatures. The following table is a template that can be populated as data becomes available.

SolventTemperature (°C)Half-life (t½)Degradation Products
Methanol (B129727)
Room Temp.Data not availableNot identified
40Data not availableNot identified
DMSO
Room Temp.Data not availableNot identified
40Data not availableNot identified
Aqueous Buffer (pH 7.4)
Room Temp.Data not availableNot identified
37Data not availableNot identified

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to understand its stability profile and generate potential degradation products for analytical method development.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a solution of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and calculate the percentage of degradation of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Optimize the gradient profile to achieve good separation between the this compound peak and any degradation product peaks generated during forced degradation studies.

  • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution. The detection wavelength should be set at the maximum absorbance of this compound.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

GuttiferoneG_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stressors base Base Hydrolysis prep->base Expose to Stressors oxidation Oxidation prep->oxidation Expose to Stressors thermal Thermal Stress prep->thermal Expose to Stressors photo Photolytic Stress prep->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation) hplc->data

Caption: Workflow for this compound forced degradation study.

HPLC_Method_Development start Start: Need for Stability Data forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation column_selection Select HPLC Column (e.g., C18) forced_degradation->column_selection mobile_phase Optimize Mobile Phase (Gradient Elution) column_selection->mobile_phase detection Select Detection Wavelength (PDA Detector) mobile_phase->detection separation Achieve Separation of Drug and Degradants detection->separation separation->mobile_phase No, Re-optimize validation Validate Method (ICH) (Specificity, Linearity, Accuracy, etc.) separation->validation Separation Achieved end Final Stability-Indicating Method validation->end

Technical Support Center: Optimizing Guttiferone G for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Guttiferone G in cancer cell line studies. Due to the limited availability of published data specifically for this compound, this guide leverages information from closely related Guttiferone analogs (E, F, K, and BL) to provide a robust starting point for your experiments. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: I am starting experiments with this compound. What is a good starting concentration range to test?

A1: Based on studies with related Guttiferone compounds, a broad concentration range is recommended for initial screening. A typical starting point would be a log-scale dilution series from 0.1 µM to 100 µM. Data from analogs suggests that IC50 values can range from low micromolar to double-digit micromolar depending on the cancer cell line. For instance, Guttiferone E has shown IC50 values of 2.56 µM in H1975 lung cancer cells and 9.0 µM in A-375 melanoma cells.[1][2] Guttiferone K demonstrated an IC50 of 5.39 µM in HT-29 colon cancer cells.[3] Guttiferone F was potent against LNCaP prostate cancer cells with an IC50 of 5.17 µM in serum-free media. Therefore, a range-finding experiment is critical.

Q2: What solvent should I use to dissolve this compound?

A2: Guttiferones are generally poorly soluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate the cells with this compound?

A3: Incubation times in published studies with Guttiferone analogs typically range from 24 to 72 hours. The optimal duration will depend on your cell line's doubling time and the specific endpoint being measured (e.g., viability, apoptosis, cell cycle arrest). It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most effective treatment window.

Q4: My cells are not responding to this compound treatment as expected. What are some potential reasons?

A4: There are several factors that could contribute to a lack of response:

  • Cell Line Resistance: The specific cancer cell line you are using may be inherently resistant to this compound.

  • Compound Instability: Ensure your this compound stock solution is fresh and has been stored properly, protected from light and repeated freeze-thaw cycles. While specific data on this compound stability is limited, polyphenol compounds can be sensitive to degradation.

  • Suboptimal Concentration or Duration: The concentration range or incubation time may not be optimal for your cell line. Consider performing a dose-response and time-course matrix experiment.

  • Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and confluency at the time of treatment can all influence cellular response.

Q5: What are the known mechanisms of action for Guttiferones that I should investigate?

A5: Guttiferone analogs have been shown to induce cancer cell death through multiple mechanisms, including:

  • Apoptosis: Guttiferone E and K have been reported to induce apoptosis, characterized by an increase in apoptotic cell populations and cleavage of PARP and caspases.[1][3]

  • Cell Cycle Arrest: Treatment with Guttiferone E and K can lead to cell cycle arrest, often in the G0/G1 phase.[1][3]

  • Autophagy Modulation: Some Guttiferones are known to induce autophagy.

  • Inhibition of Signaling Pathways: Key signaling pathways implicated in the anticancer effects of Guttiferones include the mTOR, JNK, and MAPK/ERK pathways.[4][5] this compound itself has been identified as an inhibitor of SIRT1 and SIRT2.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating each replicate.
Edge effects in multi-well plates.Avoid using the outer wells of the plate. Ensure proper humidification in the incubator.
Precipitation of this compound in culture media Poor solubility at the tested concentration.Prepare a fresh, lower concentration stock solution in DMSO. Ensure the final DMSO concentration in the media is minimal. Vortex the diluted compound in media before adding to the cells.
Interaction with media components.Test the solubility of this compound in your specific basal media and serum combination.
Inconsistent IC50 values across experiments Inconsistent cell passage number.Use cells within a consistent and low passage number range.
Variation in cell confluency at treatment.Standardize the cell seeding density and treatment time to ensure a consistent cell confluency at the start of each experiment.
Degradation of this compound stock solution.Prepare fresh stock solutions frequently and store them in small aliquots at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Guttiferone Analogs in Various Cancer Cell Lines

Guttiferone AnalogCancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Guttiferone ELung (Osimertinib-resistant)H1975 (2D)2.56 ± 0.1248[2]
Lung (Osimertinib-resistant)H1975 (3D)11.25 ± 0.3448[2]
Melanoma (Human)A-3759.0Not Specified[1]
Melanoma (Murine)B16-F106.6Not Specified[1]
Guttiferone FProstateLNCaP5.17Not Specified
This compoundOvarianA2780~11.9 (8.0 µg/mL)Not Specified[6]
Guttiferone KColonHT-295.39 ± 0.22Not Specified[3]
Guttiferone BLCervicalHeLa3.9948[7]
OvarianPA-15.0048[7]
GlioblastomaU87-MG7.9948[7]

Note: IC50 values can vary significantly based on the assay method and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the effect of this compound on cancer cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using a gentle method like trypsinization or cell scraping. Combine all cells from each treatment.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant. Wash the cell pellet with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Mandatory Visualizations

Guttiferone_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start stock Prepare this compound Stock Solution (in DMSO) start->stock cells Seed Cancer Cells in Multi-well Plate start->cells dilute Prepare Serial Dilutions of this compound stock->dilute treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis incubate->cell_cycle western Western Blot (Signaling Proteins) incubate->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western->mechanism

Caption: Experimental workflow for optimizing this compound concentration.

Guttiferone_Signaling_Pathway cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Guttiferone Guttiferone Analogs mTOR mTOR Pathway Guttiferone->mTOR Inhibition JNK JNK Pathway Guttiferone->JNK Activation MAPK_ERK MAPK/ERK Pathway Guttiferone->MAPK_ERK Modulation Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis JNK->Apoptosis MAPK_ERK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) MAPK_ERK->CellCycleArrest

Caption: Potential signaling pathways modulated by Guttiferone analogs.

References

Technical Support Center: Addressing Guttiferone G Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Guttiferone G precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a member of the polyisoprenylated benzophenone (B1666685) class of natural products, often isolated from plants of the Garcinia genus.[1] It is investigated for its potential therapeutic properties, including its activity as an inhibitor of human sirtuins SIRT1 and SIRT2, and its cytotoxic effects against cancer cell lines.[1][2] Its molecular formula is C₄₃H₅₈O₆ with a molecular weight of 670.92 g/mol .[1]

Q2: I've observed a precipitate after adding my this compound stock solution to my cell culture medium. What is causing this?

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its chemical properties. The primary causes include:

  • Low Aqueous Solubility: this compound is a highly hydrophobic and lipophilic molecule, as indicated by a high calculated XLogP3 value of 11.3.[3] This inherent property means it has very poor solubility in water-based solutions like cell culture media.

  • "Crashing Out" from Organic Solvents: this compound is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. When this concentrated organic stock is rapidly diluted into the aqueous environment of the cell culture medium, the this compound can "crash out" or precipitate as it is no longer soluble in the predominantly aqueous final solution.

  • High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Temperature Effects: Adding a compound stock to cold media can decrease its solubility. Temperature shifts, such as moving media from refrigeration to a 37°C incubator, can also sometimes cause compounds to precipitate.

  • Interactions with Media Components: Components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can sometimes interact with the compound, leading to the formation of insoluble complexes.

Q3: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration will vary depending on the cell line and the specific assay. However, cytotoxicity data can provide a useful starting point. For example, this compound has been shown to be weakly cytotoxic in the A2780 human ovarian cancer cell line with an IC50 value of 8.0 µg/mL.[4] It is advisable to perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific experimental setup.

Q4: What is the best way to prepare and store a this compound stock solution?

Proper preparation and storage are critical to preventing precipitation and degradation.

  • Solvent Selection: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.

  • Dissolution: Ensure the this compound powder is completely dissolved in DMSO. This can be aided by vortexing or brief sonication. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation. If the compound is light-sensitive, store it in amber vials or wrap the vials in foil.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of this compound exceeds its solubility limit in the final aqueous medium.Decrease the final working concentration. Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration in your specific medium.
Rapid Dilution / "Solvent Shock" Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent shift, leading to precipitation.Use a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. Alternatively, add the stock solution dropwise while gently swirling or vortexing the medium.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.
High Final DMSO Concentration While necessary for the stock solution, a high final concentration of DMSO (typically >1%) can be toxic to cells and may not prevent precipitation upon significant dilution.Aim for a final DMSO concentration of ≤ 0.5%. If your stock concentration is too low to achieve this, you may need to prepare a more concentrated stock solution, if solubility in DMSO allows.
Issue 2: Time-Dependent Precipitation

Symptom: The this compound solution is initially clear after dilution but becomes cloudy or forms a precipitate over time during incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable and degrade in the culture medium at 37°C over the course of the experiment. Degradation products may be less soluble.Perform a stability study (see Protocol 2) to assess the compound's stability over your experimental timeframe. If unstable, consider reducing the incubation time or replenishing the medium with freshly prepared this compound solution at intermediate time points.
Interaction with Serum Proteins This compound may bind to proteins in the Fetal Bovine Serum (FBS), leading to the formation of insoluble complexes over time.If your experimental design allows, try reducing the percentage of FBS in the medium. Be aware that this may impact cell health and growth.
Media Evaporation Evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification in the incubator. Use plates with lids and consider sealing the plates with parafilm for long-term experiments.

Data Presentation

Table 1: Cytotoxicity of Guttiferone Compounds in Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
This compound A2780 (Human Ovarian)Cytotoxicity8.0 µg/mL[4]
Guttiferone AMCF-7 (Human Breast)MTT Assay15 µM[5]
Guttiferone BLHeLa (Human Cervical)MTT Assay3.99 µM[6]
Guttiferone BLPA-1 (Human Ovarian)MTT Assay5.00 µM[6]
Guttiferone BLU87-MG (Human Glioblastoma)MTT Assay7.99 µM[6]
Guttiferone EH1975 (Human Lung, 2D)Viability Assay2.56 µM[7]
Guttiferone EH1975 (Human Lung, 3D)Viability Assay11.25 µM[7]
Guttiferone FLNCaP (Human Prostate)Cytotoxicity5.17 µM (serum-free)[1]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution in DMSO: In the 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in DMSO. For example, add 50 µL of the 10 mM stock to the first well, then transfer 25 µL to the next well containing 25 µL of DMSO, and so on across a row.

  • Transfer to Assay Plate: In a new 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).

  • Add Compound: Transfer a small, equal volume of each DMSO dilution (e.g., 2 µL) from the first plate to the corresponding wells of the second plate containing the medium. This will result in a final DMSO concentration of 1%. Include control wells with medium and 1% DMSO only.

  • Incubate and Observe: Seal the plate and incubate at 37°C for 1-2 hours. Visually inspect the wells for any signs of precipitation or cloudiness.

  • Quantitative Assessment: Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm. A significant increase in absorbance compared to the DMSO-only control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in turbidity is considered the maximum working soluble concentration under these conditions.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to evaluate the chemical stability of this compound under typical cell culture conditions.

Materials:

  • This compound

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or vials

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Solution: Prepare a solution of this compound in your pre-warmed complete culture medium at the highest concentration you plan to use in your experiments.

  • Aliquot for Time Points: Dispense this solution into several sterile tubes, one for each time point you wish to test (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Analysis: Once all time points are collected, analyze the concentration of the intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.

  • Evaluate Stability: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability.

Visualizations

Experimental Workflow for Troubleshooting Precipitation

GuttiferoneG_Troubleshooting cluster_prep Stock Solution Preparation cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting Path prep_start Start: this compound Powder dissolve Dissolve in 100% Anhydrous DMSO prep_start->dissolve stock High-Concentration Stock (e.g., 10 mM) dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot prewarm Pre-warm Culture Medium to 37°C dilute Dilute Stock into Medium aliquot->dilute prewarm->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms? observe->precipitate no_precipitate Solution Clear: Proceed with Experiment precipitate->no_precipitate No yes_precipitate Precipitate Observed precipitate->yes_precipitate Yes reduce_conc Reduce Final Concentration yes_precipitate->reduce_conc serial_dilute Use Serial Dilution Method yes_precipitate->serial_dilute solubility_test Perform Solubility Test (Protocol 1) yes_precipitate->solubility_test reduce_conc->dilute serial_dilute->dilute solubility_test->dilute

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Signaling Pathway Inhibition by this compound

GuttiferoneG_Pathway GG This compound SIRT1 SIRT1 GG->SIRT1 SIRT2 SIRT2 GG->SIRT2 p53 p53 SIRT1->p53 deacetylation NFkB NF-κB SIRT1->NFkB deacetylation Tubulin α/β-Tubulin SIRT2->Tubulin deacetylation Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle

Caption: this compound inhibits SIRT1/SIRT2, impacting downstream apoptosis and cell cycle pathways.

References

"best practices for long-term storage of Guttiferone G"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Guttiferone G, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for the long-term storage of this compound?

For optimal stability, this compound should be stored under controlled temperature and humidity. While specific studies on this compound are limited, general guidelines for sensitive bioactive compounds suggest storage at low temperatures to minimize chemical degradation.[1] It is recommended to store this compound in a freezer at -20°C or lower for long-term preservation. For short-term storage, a refrigerator at 4°C can be used. Humidity should be kept low to prevent hydrolysis and microbial growth.

Q2: What type of containers should I use to store this compound?

To protect this compound from light and air, which can cause photodegradation and oxidation, it is crucial to use appropriate containers.[1] Amber glass vials or other light-protecting containers are highly recommended. Ensure the containers are airtight to prevent exposure to oxygen and moisture. For powdered samples, using containers with a tight seal is essential.

Q3: In what form should this compound be stored (e.g., powder, in solution)?

For long-term stability, it is best to store this compound as a dry powder. Storing it in solution can accelerate degradation due to solvent interactions. If it is necessary to store it in solution for experimental purposes, prepare fresh solutions and use them promptly. If short-term storage in solution is unavoidable, use a suitable, anhydrous-grade solvent and store at -20°C or -80°C.

Q4: Which solvents are recommended for dissolving and storing this compound?

Q5: How can I monitor the purity and stability of this compound over time?

Regularly assessing the purity of your stored this compound is crucial to ensure the reliability of your experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the purity and detecting any degradation products.[1][2] Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Sample Degradation Improper storage temperature, exposure to light or air.Store the compound at or below -20°C in airtight, light-protecting containers. Minimize freeze-thaw cycles.
Precipitation in Solution Poor solubility of the compound in the chosen solvent, or temperature fluctuations.Ensure the compound is fully dissolved. Consider using a different solvent or gentle warming. Store solutions at a constant, appropriate temperature.
Contamination Introduction of impurities from the storage environment or handling.Use sterile containers and handling techniques. Store in a clean, dedicated area away from volatile chemicals.
Inconsistent Experimental Results Degradation of the compound, leading to reduced potency or altered activity.Re-evaluate the purity of the stored this compound using HPLC.[1] If degradation is confirmed, use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., methanol).

  • Storage Conditions: Aliquot the solutions into amber glass vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature with and without light exposure).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is typically suitable for this class of compounds.

    • Mobile Phase: A gradient of methanol (B129727) and water can be optimized to achieve good separation.

    • Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the initial time point (t=0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution storage1 -20°C (Dark) prep->storage1 storage2 4°C (Dark) prep->storage2 storage3 Room Temp (Dark) prep->storage3 storage4 Room Temp (Light) prep->storage4 analysis HPLC Analysis at Time Points (0, 1, 3, 6, 12 months) storage1->analysis t=0,1,3,6,12 storage2->analysis t=0,1,3,6,12 storage3->analysis t=0,1,3,6,12 storage4->analysis t=0,1,3,6,12 data Assess Purity & Degradation analysis->data

Caption: Experimental workflow for stability assessment of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_nucleus GuttiferoneG This compound Receptor Cell Surface Receptor GuttiferoneG->Receptor Binds CellMembrane Cell Membrane KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Phosphorylates Nucleus Nucleus GeneExpression Target Gene Expression (e.g., Apoptosis-related genes) TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Apoptosis) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Guttiferone G and Guttiferone A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the existing scientific literature reveals distinct and, in some cases, contrasting bioactive profiles for Guttiferone G and Guttiferone A. While both are members of the guttiferone family of polyisoprenylated benzophenones, their reported biological activities vary significantly, with current research highlighting this compound's role as a sirtuin inhibitor and Guttiferone A's broader spectrum of effects, including anticancer, neuroprotective, and antioxidant properties. A direct comparative study evaluating both compounds under identical experimental conditions remains elusive, making a definitive performance ranking challenging. This guide synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the known signaling pathways to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

To facilitate a clear comparison of the potency of this compound and Guttiferone A across different biological assays, the following table summarizes the available quantitative data from various studies. It is crucial to note that these values were obtained from separate experiments and, therefore, should be interpreted with caution when making direct comparisons.

CompoundBioactivityAssayCell Line/TargetIC50/EC50Reference
This compound CytotoxicityNot SpecifiedA2780 (Human Ovarian Cancer)8.0 µg/mL[1]
Enzyme InhibitionNot SpecifiedRecombinant Human SIRT19 µM[1]
Enzyme InhibitionNot SpecifiedRecombinant Human SIRT222 µM[1]
Guttiferone A CytotoxicityMTT AssayMCF-7 (Human Breast Cancer)15 µM[2]
AntioxidantDPPH Radical Scavenging-20.0 µM[3]
NeuroprotectionXTT AssayPC12 and primary rat cortical neurons<1 µM[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the bioactivity data table.

MTT Assay for Cytotoxicity (as applied to Guttiferone A on MCF-7 cells)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of Guttiferone A and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

SIRT1 Inhibition Assay (as applied to this compound)

This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT1 enzyme.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The plate is incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.

  • Development: A developer solution is added to the wells, which stops the SIRT1 reaction and cleaves the deacetylated substrate, releasing a fluorescent group.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The percentage of inhibition is calculated by comparing the fluorescence of the wells treated with this compound to that of the untreated control.

DPPH Radical Scavenging Assay (as applied to Guttiferone A)

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Addition: Different concentrations of Guttiferone A are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Reading: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Guttiferone A-Induced Apoptosis in Breast Cancer Cells

Guttiferone A has been shown to induce apoptosis in MCF-7 human breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[2]

GuttiferoneA_Apoptosis GuttiferoneA Guttiferone A MCF7 MCF-7 Cells GuttiferoneA->MCF7 Treatment ROS ↑ Reactive Oxygen Species (ROS) MCF7->ROS Mito ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Guttiferone A induces apoptosis in MCF-7 cells via ROS and mitochondrial disruption.

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates the general workflow for assessing the cytotoxic effects of a compound like this compound or Guttiferone A on a cancer cell line using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A2780 or MCF-7) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Compound Dilution (this compound/A) Treatment 4. Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (24-48h) Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Incubate & Formazan Formation MTT_add->Formazan Solubilize 8. Solubilize Formazan Formazan->Solubilize Readout 9. Measure Absorbance (570nm) Solubilize->Readout Calculation 10. Calculate % Viability & IC50 Readout->Calculation

Caption: Workflow of the MTT assay for determining the cytotoxicity of guttiferones.

Concluding Remarks

The available evidence suggests that this compound and Guttiferone A possess distinct and potentially valuable bioactivities. This compound emerges as a specific inhibitor of SIRT1 and SIRT2, implicating it in pathways related to cell cycle and DNA damage. In contrast, Guttiferone A demonstrates a broader range of effects, including cytotoxicity against breast cancer cells, potent antioxidant activity, and significant neuroprotective properties.

The lack of direct comparative studies is a significant gap in the current understanding of these two compounds. Future research should prioritize head-to-head comparisons of this compound and Guttiferone A in a variety of standardized assays to definitively elucidate their relative potencies and therapeutic potential. Such studies would be invaluable for guiding further drug development efforts and understanding the structure-activity relationships within the guttiferone family.

References

Guttiferone G vs. Other SIRT1/SIRT2 Inhibitors in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, sirtuins, particularly SIRT1 and SIRT2, have emerged as critical targets in oncology. These NAD+-dependent deacetylases play pivotal roles in cell survival, DNA repair, and cell cycle regulation, making their inhibition a promising strategy for cancer therapy. Among the growing arsenal (B13267) of sirtuin inhibitors, the natural product Guttiferone G has garnered attention for its activity against both SIRT1 and SIRT2. This guide provides a comprehensive comparison of this compound with other notable SIRT1/SIRT2 inhibitors, supported by experimental data to aid researchers and drug development professionals in their endeavors.

Quantitative Performance Analysis

The inhibitory potency of this compound and other key sirtuin inhibitors against recombinant human SIRT1 and SIRT2, as well as their cytotoxic effects on various cancer cell lines, are summarized below. These IC50 values provide a quantitative basis for comparing their efficacy.

Table 1: Inhibitory Activity against SIRT1 and SIRT2 Enzymes

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)Assay TypeReference
This compound 922Radioactivity-based[1]
Sirtinol37.6 - 13138 - 103.4Cell-free/In vitro[2][3]
Cambinol5659In vitro[4]
Tenovin-62110In vitro
EX-5270.038 - 0.09819.6 - 32.6Cell-free/In vitro[5]

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A2780Ovarian Cancer8.0 (µg/mL)[1]
Guttiferone EH1975 (2D)Lung Cancer2.56[6]
Guttiferone EH1975 (3D)Lung Cancer11.25[6]
Guttiferone BLHeLaCervical Cancer3.99[7]
Guttiferone BLPA-1Ovarian Cancer5.00[7]
Guttiferone BLU87-MGGlioblastoma7.99[7]
SirtinolMCF-7 (24h)Breast Cancer48.6[8]
SirtinolMCF-7 (48h)Breast Cancer43.5[8]
CambinolBT-549Breast Cancer (TNBC)22.70[9]
CambinolMDA-MB-468Breast Cancer (TNBC)~40-50[10]
Tenovin-6Gastric Cancer LinesGastric Cancer~5-10[11]
Tenovin-6HCT116Colon Cancer~5-10[11]
Tenovin-6REHAcute Lymphoblastic Leukemia~1-5[11]
Tenovin-6NALM-6Acute Lymphoblastic Leukemia~1-5[11]
EX-527MCF-7Breast Cancer49.05 - 85.26[12][13]
EX-527HeLaCervical Cancer37.9[5]
EX-527HEK 293-97.7[5]
EX-527ToledoLymphoma343[14]

Signaling Pathways and Experimental Workflow

The inhibition of SIRT1 and SIRT2 in cancer cells can trigger a cascade of events leading to cell cycle arrest and apoptosis. A simplified representation of this signaling pathway and a typical experimental workflow for evaluating sirtuin inhibitors are depicted below.

SIRT1_SIRT2_Signaling_Pathway_in_Cancer cluster_inhibitor Sirtuin Inhibitors cluster_sirtuins Sirtuins cluster_substrates Key Substrates cluster_outcomes Cellular Outcomes Guttiferone_G This compound SIRT1 SIRT1 Guttiferone_G->SIRT1 inhibit SIRT2 SIRT2 Guttiferone_G->SIRT2 inhibit Other_Inhibitors Other Inhibitors (Sirtinol, Cambinol, etc.) Other_Inhibitors->SIRT1 inhibit Other_Inhibitors->SIRT2 inhibit p53 p53 SIRT1->p53 deacetylates Histones Histones SIRT1->Histones deacetylates SIRT2->p53 deacetylates alpha_tubulin α-tubulin SIRT2->alpha_tubulin deacetylates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces alpha_tubulin->Cell_Cycle_Arrest regulates mitosis Histones->Apoptosis regulates gene expression Experimental_Workflow A 1. In Vitro Enzyme Assay (e.g., Fluor de Lys) E 5. Data Analysis (IC50 Determination) A->E B 2. Cell Culture (Cancer Cell Lines) C 3. Cell Viability Assay (e.g., MTT Assay) B->C D 4. Western Blot Analysis (e.g., for acetylated-p53) B->D C->E D->E

References

The Synergistic Potential of Guttiferone Analogs with 5-Fluorouracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the synergistic effects of Guttiferone G with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) remains unpublished, compelling evidence from studies on structurally related compounds, such as Guttiferone K and Forbesione, suggests a promising avenue for combination cancer therapy. This guide provides a comparative analysis of the synergistic anticancer effects of these Guttiferone analogs when combined with 5-FU, offering insights for researchers, scientists, and drug development professionals.

This analysis is based on preclinical in vitro and in vivo studies on Guttiferone K in colon cancer and Forbesione in cholangiocarcinoma. These compounds, like this compound, belong to the family of polyisoprenylated benzophenones, primarily isolated from plants of the Garcinia genus. The findings from these related compounds provide a strong rationale for investigating the potential of this compound in similar combination regimens.

Comparative Efficacy: Guttiferone Analogs and 5-Fluorouracil

The synergistic potential of Guttiferone K and Forbesione with 5-FU has been demonstrated through significant enhancements in cytotoxicity and tumor growth inhibition compared to individual treatments.

In Vitro Cytotoxicity

The combination of Guttiferone K and 5-FU has shown a marked increase in the killing of cancer cells. Similarly, Forbesione in conjunction with 5-FU has exhibited synergistic inhibitory effects on cancer cell proliferation.

Table 1: Comparative In Vitro Cytotoxicity of Guttiferone Analogs in Combination with 5-Fluorouracil

Compound/CombinationCancer Cell LineKey Findings
Guttiferone KHT-29 (Human Colon Carcinoma)Concentration- and time-dependent reduction in cell viability. IC50 value of 5.39 ± 0.22 μM for Guttiferone K alone[1].
Forbesione + 5-FUHam-1 (Hamster Cholangiocarcinoma)Synergistic inhibition of cell proliferation with a Combination Index (CI) < 1[1].
In Vivo Tumor Growth Inhibition

Animal models have corroborated the in vitro findings, demonstrating that the combination of these Guttiferone analogs with 5-FU leads to a more substantial reduction in tumor volume.

Table 2: Comparative In Vivo Antitumor Activity of Guttiferone Analogs and 5-Fluorouracil Combinations

Treatment GroupAnimal ModelTumor TypeKey Findings
Guttiferone K (10 mg/kg, i.p.) + 5-FUSyngeneic colon tumor model (mice)Colon CancerSignificantly decreased tumor volume compared to either agent alone, without notable toxicity[1].
Forbesione + 5-FUHam-1 allograft hamster modelCholangiocarcinomaGreater inhibition of tumor growth compared to single-drug treatments[1][2].

Mechanistic Insights: Signaling Pathways and Apoptosis

The synergistic effects of Guttiferone analogs with 5-FU appear to be mediated through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell survival and proliferation.

The combination of Forbesione and 5-FU has been shown to strongly induce apoptosis in cholangiocarcinoma cells[1][2]. This is achieved by modulating the expression of key apoptosis-related proteins. The combination therapy leads to the suppression of the anti-apoptotic protein Bcl-2 and procaspase-3, while enhancing the expression of the pro-apoptotic proteins p53, Bax, Apaf-1, caspase-9, and caspase-3[2].

Guttiferone K has been reported to induce G0/G1 cell cycle arrest and apoptosis in colon cancer cells. This is associated with the downregulation of cyclins D1 and D3, and cyclin-dependent kinases 4 and 6, along with the restoration of p21Waf1/Cip1 and p27Kip1 levels[1]. Furthermore, Guttiferone K-induced apoptosis involves the cleavage of PARP and caspases-3, -8, and -9, with a potential role for the JNK signaling pathway[1].

Synergy_Pathway cluster_0 Guttiferone Analog cluster_1 5-Fluorouracil cluster_2 Cellular Effects cluster_3 Signaling Pathways Guttiferone Guttiferone Proliferation Proliferation Guttiferone->Proliferation p53 p53 Guttiferone->p53 Bax Bax Guttiferone->Bax Bcl-2 Bcl-2 Guttiferone->Bcl-2 JNK JNK Guttiferone->JNK 5-FU 5-FU 5-FU->Proliferation Apoptosis Apoptosis 5-FU->Apoptosis p53->Bax Caspases Caspases Bax->Caspases Bcl-2->Caspases Caspases->Apoptosis JNK->Caspases

Caption: Proposed signaling pathway for the synergistic action of Guttiferone analogs and 5-FU.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay was utilized to determine the in vitro anti-tumor effects of Forbesione and 5-FU, both individually and in combination[1].

  • Cell Seeding: Ham-1 cells were seeded in 96-well plates and incubated.

  • Drug Treatment: Cells were treated with varying concentrations of Forbesione, 5-FU, or a combination of both.

  • Cell Fixation: After the incubation period, cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with SRB solution.

  • Measurement: The absorbance was measured to determine cell viability.

In Vivo Tumor Model

A hamster allograft model was used to assess the in vivo synergistic effects of Forbesione and 5-FU[1].

  • Tumor Cell Implantation: Ham-1 cells were transplanted into hamsters.

  • Treatment Administration: The animals were treated with Forbesione, 5-FU, or a combination of both.

  • Tumor Measurement: Tumor volume was monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised and analyzed.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., HT-29, Ham-1) Drug_Treatment_IV Treatment: - Guttiferone Analog - 5-FU - Combination Cell_Culture->Drug_Treatment_IV Viability_Assay Cell Viability Assay (e.g., SRB) Drug_Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Western Blot for Caspases) Drug_Treatment_IV->Apoptosis_Assay Animal_Model Animal Model (e.g., Xenograft) Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Drug_Treatment_IVO Treatment Administration Tumor_Induction->Drug_Treatment_IVO Tumor_Monitoring Tumor Growth Monitoring Drug_Treatment_IVO->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for evaluating synergistic anticancer effects.

Conclusion and Future Directions

The existing preclinical data on Guttiferone K and Forbesione strongly support the hypothesis that this compound could act synergistically with 5-fluorouracil to enhance its anticancer efficacy. The observed mechanisms, including the induction of apoptosis and modulation of critical signaling pathways, provide a solid foundation for further investigation.

Future research should focus on directly evaluating the synergistic effects of this compound and 5-FU in a panel of cancer cell lines and in relevant animal models. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in this potential synergistic interaction. Such studies will be crucial in paving the way for the clinical development of this compound as a valuable adjunct to conventional chemotherapy.

References

Unraveling the Anti-Obesity Potential of Guttiferone Analogues: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data on Guttiferone G necessitates a shift in focus to related compounds, with Guttiferone J and Garcinia cambogia extracts showing promise in rodent models of obesity. This guide provides a comparative analysis of their preclinical anti-obesity effects, alongside the benchmark drug Orlistat, to inform researchers and drug development professionals.

While the specific anti-obesity effects of this compound remain uninvestigated in published literature, this guide explores the therapeutic potential of its close analogue, Guttiferone J, and the broader effects of Garcinia cambogia extracts, a natural source of various guttiferones. By cross-validating findings in different animal models and comparing them against the established anti-obesity drug Orlistat, we aim to provide a comprehensive overview for the scientific community.

Comparative Efficacy in Rodent Models

The anti-obesity effects of Guttiferone J and Garcinia cambogia extract have been evaluated in high-fat diet (HFD)-induced obese mouse and rat models, respectively. These studies demonstrate a significant reduction in key obesity markers. For a standardized comparison, the effects of Orlistat in similar preclinical settings are also presented.

Animal ModelInterventionDosageDurationKey Findings
Mouse (High-Fat Diet-Induced Obesity) Guttiferone J10 and 20 mg/kg/day12 weeksProtected against adiposity, hyperlipidemia, insulin (B600854) resistance, and liver lipotoxicity.
Mouse (High-Fat Diet-Induced Obesity) Orlistat50 mg/kg/dayNot SpecifiedSignificantly inhibited weight gain and decreased subcutaneous and visceral adipose tissue weight.[1]
Rat (High-Fat Diet-Induced Obesity) Garcinia cambogia Extract200 and 400 mg/kg/day12 weeksSignificant reductions in body weight gain and improvements in lipid profile (decreased total cholesterol, triglycerides, and LDL; increased HDL).[2]
Rat (High-Fat Diet-Induced Obesity) Garcinia cambogia Extract0.38% of diet9 weeksSignificantly reduced body weight gain (18% reduction) and visceral fat mass.[3]
Rat (High-Fat Diet-Induced Obesity) Orlistat20 mg/kg/day12 weeksStandard control in comparative study.[2]
Rat (High-Fat Diet-Induced Obesity) Orlistat10 mg/kg/day6 weeksPersistently restored increased body weight.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

Guttiferone J in High-Fat Diet-Induced Obese Mice
  • Animal Model: High-fat diet-induced obese mice.

  • Treatment Groups: Control group, Guttiferone J (10 mg/kg/day), Guttiferone J (20 mg/kg/day).

  • Administration: Oral administration for 12 weeks.

  • Key Parameters Measured: Body weight, lipid profile, insulin resistance markers, and liver toxicity indicators.

Garcinia cambogia Extract in High-Fat Diet-Induced Obese Rats
  • Animal Model: Male Sprague-Dawley or albino rats with obesity induced by a high-fat diet.[2][3]

  • Acclimatization: Animals were acclimatized for a week before the study.[2]

  • Obesity Induction: Rats were fed a high-fat diet (containing approximately 31.8% to 45% of calories from fat) for a period of 9 to 12 weeks to induce obesity.[2][3]

  • Treatment Groups:

    • Normal diet control.

    • High-fat diet control.

    • High-fat diet + Garcinia cambogia extract (at varying doses, e.g., 200 and 400 mg/kg/day or as a percentage of the diet).[2][3]

    • High-fat diet + Orlistat (as a positive control, e.g., 20 mg/kg/day).[2]

  • Administration: The extracts or drugs were administered orally, mixed with the diet or via gavage, for the specified duration (e.g., 9 or 12 weeks).[2][3]

  • Key Parameters Measured: Body weight, food intake, visceral fat mass, serum lipid profile (total cholesterol, triglycerides, LDL, HDL), and liver enzymes.[2][3]

Orlistat in High-Fat Diet-Induced Obese Rodents
  • Animal Models: High-fat diet-induced obese mice and rats.[1][4]

  • Obesity Induction: Animals were fed a high-fat diet to induce obesity.

  • Treatment Groups: High-fat diet control, High-fat diet + Orlistat (dosages varied, e.g., 10 mg/kg/day in rats and 50 mg/kg/day in mice).[1][4]

  • Administration: Oral administration for a specified duration.

  • Key Parameters Measured: Body weight, adipose tissue weight, and lipid profiles.[1][4]

Mechanistic Insights: Signaling Pathways

The anti-obesity effects of Guttiferone J and Garcinia cambogia extract are attributed to distinct molecular mechanisms. Guttiferone J is believed to act through the activation of SIRT3, leading to the browning of white adipose tissue, while the primary active component of Garcinia cambogia, hydroxycitric acid (HCA), inhibits de novo lipogenesis.

Guttiferone J and SIRT3-Mediated Browning of Adipose Tissue

Guttiferone J is proposed to exert its anti-obesity effects by activating Sirtuin 3 (SIRT3), a mitochondrial deacetylase. This activation is thought to promote the "browning" of white adipose tissue, a process where white fat cells take on characteristics of brown fat cells, leading to increased energy expenditure.

Guttiferone J's proposed mechanism via SIRT3 activation.

Garcinia cambogia (HCA) and Inhibition of Lipogenesis

The anti-obesity effects of Garcinia cambogia are primarily attributed to its active compound, hydroxycitric acid (HCA). HCA is a competitive inhibitor of the enzyme ATP citrate (B86180) lyase, which plays a key role in the process of converting carbohydrates into fats (de novo lipogenesis). By inhibiting this enzyme, HCA reduces the production of fatty acids and their subsequent storage.

HCA_Lipogenesis_Pathway cluster_cytosol Cytosol Citrate Citrate ACLY ATP Citrate Lyase Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcids FatStorage Fat Storage FattyAcids->FatStorage HCA Hydroxycitric Acid (HCA) (from Garcinia cambogia) HCA->ACLY Inhibits

HCA's inhibition of de novo lipogenesis.

Conclusion

While direct evidence for the anti-obesity effects of this compound is currently lacking, research on its analogue, Guttiferone J, and its source plant, Garcinia cambogia, provides a promising outlook. The data from mouse and rat models suggest that these compounds can effectively reduce body weight and improve metabolic parameters associated with obesity. The distinct mechanisms of action—SIRT3-mediated browning for Guttiferone J and inhibition of lipogenesis for HCA from Garcinia cambogia—offer multiple avenues for therapeutic intervention. Further research is warranted to explore the potential of other guttiferones, including this compound, and to validate these preclinical findings in a wider range of animal models and eventually in human clinical trials. The inclusion of established drugs like Orlistat in these preclinical studies provides a valuable benchmark for assessing the therapeutic potential of these novel natural compounds.

References

Safety Operating Guide

Personal protective equipment for handling Guttiferone G

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Guttiferone G

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Compound Information
Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound and related compounds.

Table 1: IC50 Values for this compound and Related Compounds

CompoundCell Line/TargetIC50 ValueReference
This compoundSIRT1 (recombinant human)9 µM[4]
This compoundSIRT2 (recombinant human)22 µM[4]
This compoundA2780 (human ovarian cancer)8.0 µg/mL[4]
Guttiferone QMCF-7 (breast adenocarcinoma)2.74 µg/mL[2]
Guttiferone QHeLa (human cervical cancer)3.03 µg/mL[2]
Guttiferone QNCI-H460 (human lung cancer)4.04 µg/mL[2]
Guttiferone EH1975 (2D cell culture)2.56 ± 0.12 µM[3][6]
Guttiferone EH1975 (3D cell culture)11.25 ± 0.78 µM[3][6]

Table 2: Molecular and Physical Properties of this compound

PropertyValueReference
CAS Number 666174-75-0[4]
Molecular Formula C₄₃H₅₈O₆[4]
Molecular Weight 670.92[4]

Operational and Disposal Plans

Given the cytotoxic potential of this compound, all handling should be performed with appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE should be worn when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn.[7] Change gloves immediately if they become contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.[7]

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.[8]

  • Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[7] All handling of the solid compound should ideally be done within a certified chemical fume hood or a biological safety cabinet.

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

GuttiferoneG_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste Dispose of Contaminated Materials in Hazardous Waste Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE

Figure 1: this compound Handling Workflow
Disposal Plan

All materials contaminated with this compound, including gloves, disposable gowns, pipette tips, and excess solutions, should be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety department.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies for related compounds can be adapted.

Cell Viability Assay (Adapted from Guttiferone E studies)[3][6]
  • Cell Seeding: Plate cells (e.g., A2780, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Sirtuin Inhibition Assay (Adapted from this compound studies)[4]
  • Reaction Mixture: Prepare a reaction buffer containing recombinant human SIRT1 or SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Inhibitor Addition: Add varying concentrations of this compound (or a known inhibitor as a positive control) to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time.

  • Development: Stop the reaction and add a developing solution that produces a fluorescent signal from the deacetylated substrate.

  • Measurement: Measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway

This compound has been identified as an inhibitor of SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including cell cycle regulation and DNA damage repair.[3][4]

GuttiferoneG_Pathway Figure 2: this compound Inhibition of SIRT1/SIRT2 Pathway cluster_sirt Sirtuin Activity cluster_downstream Downstream Effects GuttiferoneG This compound SIRT1 SIRT1 GuttiferoneG->SIRT1 Inhibits SIRT2 SIRT2 GuttiferoneG->SIRT2 Inhibits Deacetylation Deacetylation of Substrate Proteins SIRT1->Deacetylation SIRT2->Deacetylation CellCycle Cell Cycle Progression Deacetylation->CellCycle DNARepair DNA Damage Repair Deacetylation->DNARepair

Figure 2: this compound Inhibition of SIRT1/SIRT2 Pathway

References

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